Structural Differentiation of the 2-(1-Hydroxyethyl) Substituent Versus Hydrophobic 2-Substituents in Benzimidazole-Piperidinyl Ethanones
WAY-311747 carries a 2-(1-hydroxyethyl) group on the benzimidazole ring (SMILES: CC(C1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3)O), providing a hydrogen-bond donor (pKa ~15.5 for secondary alcohol) and acceptor capable of engaging polar residues in the MtSk active site . The closest commercially cataloged analogs—2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one (CAS 1226446-23-6), 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone, and 2-[2-(ethylsulfanyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one—replace the hydroxyethyl with benzyl (logP increase ~1.8 units), benzylsulfonyl (logP increase ~1.2 units), or ethylsulfanyl (logP increase ~0.9 units) groups, all of which are more lipophilic and lack hydrogen-bond donor capacity . In shikimate kinase, hydrogen bonding with the substrate-binding pocket (e.g., Arg58, Asp34, Gly80 in MtSK) is a critical determinant of inhibitor potency; hydrophobic-only 2-substituents uniformly show reduced or abolished MtSK inhibition in combinatorial library screening [1][2].
| Evidence Dimension | 2-substituent hydrogen-bond donor capacity and predicted logP |
|---|---|
| Target Compound Data | 2-(1-Hydroxyethyl): H-bond donor = Yes; ALogP ≈ 1.5 (predicted) |
| Comparator Or Baseline | 2-Benzyl analog (CAS 1226446-23-6): HBD = 0; ALogP ≈ 3.3 predicted. 2-Benzylsulfonyl analog: HBD = 0; ALogP ≈ 2.7 predicted. 2-Ethylsulfanyl analog: HBD = 0; ALogP ≈ 2.4 predicted |
| Quantified Difference | ΔHBD = +1; ΔALogP = -0.9 to -1.8 (more polar); Hydrogen-bond donor capacity is unique among cataloged 2-substituted benzimidazole-piperidinyl ethanones |
| Conditions | In silico property prediction using RDKit/ALogPS 2.1; structural comparison against commercial compound catalogs |
Why This Matters
Selecting WAY-311747 over the benzyl, benzylsulfonyl, or ethylsulfanyl analogs preserves the hydrogen-bond donor pharmacophore essential for potential MtSK engagement, whereas the lipophilic analogs are structurally precluded from forming equivalent polar contacts.
- [1] Simithy J, et al. Identification of shikimate kinase inhibitors among anti-Mycobacterium tuberculosis compounds by LC-MS. Tuberculosis. 2014;94(2):152-158. View Source
- [2] Ribeiro AA, et al. Identification of potential inhibitors of Mycobacterium tuberculosis shikimate kinase: molecular docking, in silico toxicity and in vitro experiments. J Mol Model. 2023;29:11. View Source
